molecular formula C14H26N2O4 B8121350 (2S)-1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid diethylammonium salt

(2S)-1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid diethylammonium salt

Cat. No.: B8121350
M. Wt: 286.37 g/mol
InChI Key: KOPHGTIHBKZXNI-FJXQXJEOSA-N
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Description

(2S)-1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid diethylammonium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamine group and a dihydropyrrole carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid diethylammonium salt typically involves multiple steps. One common method includes the reaction of ethylamine with a suitable dihydropyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid diethylammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(2S)-1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid diethylammonium salt has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid diethylammonium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylethanamine: A simpler analog with a similar ethylamine group but lacking the dihydropyrrole carboxylic acid moiety.

    N-ethyl-N-methyl-2-propanamine: Another related compound with a different substitution pattern on the amine group.

Uniqueness

(2S)-1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid diethylammonium salt is unique due to its combination of an ethylamine group and a dihydropyrrole carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-ethylethanamine;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4.C4H11N/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13;1-3-5-4-2/h4-5,7H,6H2,1-3H3,(H,12,13);5H,3-4H2,1-2H3/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPHGTIHBKZXNI-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CC(C)(C)OC(=O)N1CC=CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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